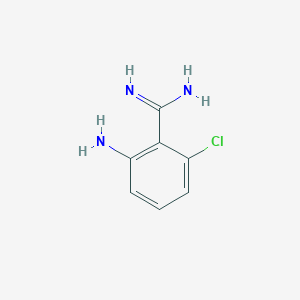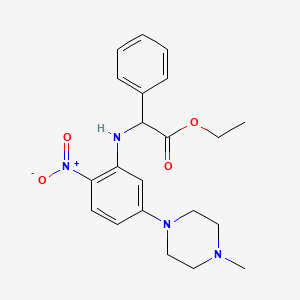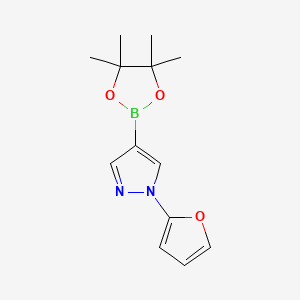![molecular formula C26H18N2O2S2 B15248366 9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]- CAS No. 506443-25-0](/img/structure/B15248366.png)
9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione typically involves multi-step reactions. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.
化学反応の分析
Types of Reactions
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. The compound can also interact with enzymes and proteins, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
1,4-Bis((2-aminophenyl)thio)anthracene-9,10-dione: Similar in structure but with different substitution patterns.
1,5-Bis((2-hydroxyphenyl)thio)anthracene-9,10-dione: Contains hydroxyl groups instead of amino groups.
1,5-Bis((2-methylphenyl)thio)anthracene-9,10-dione: Contains methyl groups instead of amino groups.
Uniqueness
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino groups enhance its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
506443-25-0 |
|---|---|
分子式 |
C26H18N2O2S2 |
分子量 |
454.6 g/mol |
IUPAC名 |
1,5-bis[(2-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-17-9-1-3-11-19(17)31-21-13-5-7-15-23(21)25(29)16-8-6-14-22(24(16)26(15)30)32-20-12-4-2-10-18(20)28/h1-14H,27-28H2 |
InChIキー |
GGEBJIYKBQUOIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


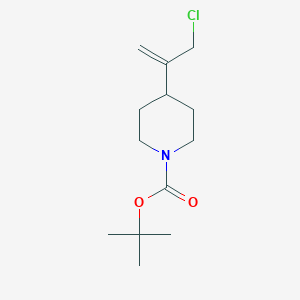

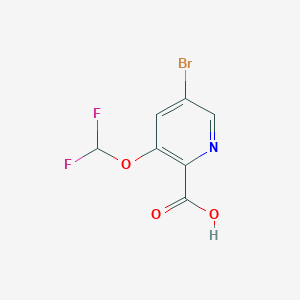
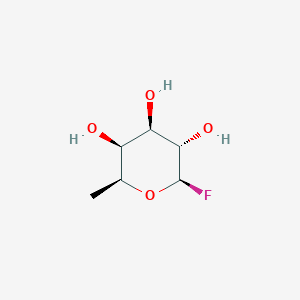

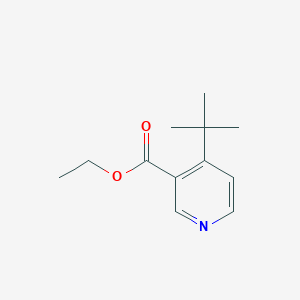


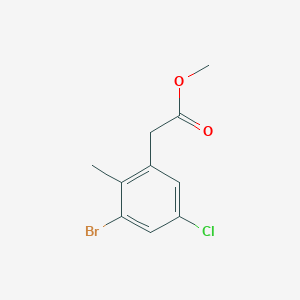
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)
